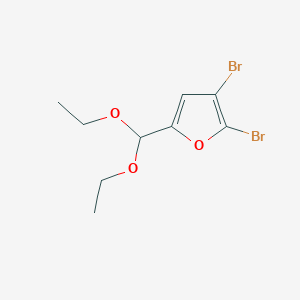

2,3-Dibromo-5-(diethoxymethyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-(diethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2O3/c1-3-12-9(13-4-2)7-5-6(10)8(11)14-7/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKXAULJUIQHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=C(O1)Br)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553916 | |

| Record name | 2,3-Dibromo-5-(diethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4828-13-1 | |

| Record name | 2,3-Dibromo-5-(diethoxymethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-5-(diethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan, 2,3-dibromo-5-(diethoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-5-(diethoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 2,3-Dibromo-5-(diethoxymethyl)furan, a halogenated furan derivative with potential applications in organic synthesis and medicinal chemistry. The document delves into the strategic considerations for the synthesis, a detailed experimental protocol, and the mechanistic underpinnings of the key reaction steps.

Introduction and Strategic Overview

The synthesis of this compound is a multi-step process that begins with the readily available starting material, furfural. The overall strategy involves two key transformations: the protection of the aldehyde group of furfural as a diethyl acetal, followed by the regioselective dibromination of the furan ring.

The acetal protection serves a crucial role in preventing unwanted side reactions of the aldehyde functionality during the subsequent bromination step. The diethoxymethyl group is a robust protecting group that is stable under the conditions required for the bromination of the furan ring.[1]

The core of the synthesis lies in the controlled bromination of the furan ring. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution.[2] However, its high reactivity can lead to a mixture of mono- and poly-brominated products, as well as potential ring-opening under harsh conditions. Therefore, the choice of brominating agent and reaction conditions is critical to achieve the desired 2,3-dibromo substitution pattern.

Synthesis Pathway

The synthesis of this compound can be logically divided into two primary stages: the preparation of the precursor, 2-(diethoxymethyl)furan, and its subsequent dibromination.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 2-(Diethoxymethyl)furan (Furfural Diethyl Acetal)

The initial step involves the protection of the aldehyde group of furfural as a diethyl acetal. This is a standard procedure in organic synthesis to mask the reactivity of a carbonyl group.[1]

Reaction:

Furfural reacts with an excess of ethanol in the presence of an acid catalyst to form 2-(diethoxymethyl)furan and water.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol drives the equilibrium towards the formation of the acetal, maximizing the yield.

-

Acid Catalyst: An acid catalyst, such as hydrochloric acid or a solid acid resin, is required to protonate the carbonyl oxygen of furfural, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Removal of Water: The reaction is reversible, and the removal of water as it is formed (e.g., by azeotropic distillation with a suitable solvent like toluene) can further shift the equilibrium to the product side.

Experimental Protocol: Synthesis of 2-(Diethoxymethyl)furan

| Step | Procedure | Observations/Notes |

| 1 | To a solution of furfural in a suitable solvent (e.g., toluene), add an excess of absolute ethanol. | The reaction should be carried out under anhydrous conditions to favor acetal formation. |

| 2 | Add a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid). | The addition of the acid may cause a slight increase in temperature. |

| 3 | Heat the reaction mixture to reflux, and if applicable, use a Dean-Stark apparatus to remove the water formed during the reaction. | The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the furfural spot/peak. |

| 4 | Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). | Careful neutralization is important to prevent any acid-catalyzed decomposition of the product. |

| 5 | Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). | This workup procedure removes any remaining water, acid, and salts. |

| 6 | Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure 2-(diethoxymethyl)furan. | The product is a clear, yellowish liquid. |

Part 2: Synthesis of this compound

This is the critical step where the furan ring of the prepared 2-(diethoxymethyl)furan is regioselectively dibrominated. The electron-donating nature of the oxygen atom in the furan ring activates the α-positions (C2 and C5) for electrophilic attack. The presence of the diethoxymethyl group at the C2 position directs the initial bromination to the vacant C5 position. A second bromination then occurs at one of the β-positions (C3 or C4). The precise control of stoichiometry and reaction conditions is paramount to favor the formation of the 2,3-dibromo isomer.

Reaction:

2-(diethoxymethyl)furan reacts with two equivalents of a brominating agent, such as molecular bromine, in a suitable solvent to yield this compound.

Causality Behind Experimental Choices:

-

Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for electron-rich aromatic systems. The use of N-bromosuccinimide (NBS) is another possibility, which can sometimes offer better control and selectivity.

-

Stoichiometry: The use of approximately two equivalents of the brominating agent is crucial. An excess may lead to over-bromination, while an insufficient amount will result in a mixture of mono-brominated and unreacted starting material.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is often used to dissolve the reactants and control the reaction temperature.

-

Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C to room temperature) to control the reactivity of bromine and minimize the formation of byproducts.

Experimental Protocol: Synthesis of this compound

| Step | Procedure | Observations/Notes |

| 1 | Dissolve 2-(diethoxymethyl)furan in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane) in a flask equipped with a dropping funnel and a magnetic stirrer. | The reaction should be protected from light, as light can promote radical side reactions with bromine. |

| 2 | Cool the solution in an ice bath to 0 °C. | Maintaining a low temperature is critical for controlling the reaction. |

| 3 | Slowly add a solution of two equivalents of bromine in the same solvent to the stirred solution of the furan derivative. | The characteristic red-brown color of bromine should disappear as it reacts. The addition should be dropwise to maintain the low temperature and control the reaction rate. |

| 4 | After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified period, monitoring the reaction progress by TLC or GC. | The reaction time will depend on the specific substrate and conditions. |

| 5 | Once the reaction is complete, quench any unreacted bromine by adding a solution of sodium thiosulfate. | The disappearance of the bromine color indicates that the quenching is complete. |

| 6 | Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine. | This workup removes any acidic byproducts and salts. |

| 7 | Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure. | The crude product is often a dark oil. |

| 8 | Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound. | Careful purification is necessary to separate the desired product from any isomeric or poly-brominated byproducts. |

Mechanistic Insights: Regioselectivity of Bromination

The regioselectivity of the bromination of 5-substituted furans is governed by the electronic properties of the furan ring and the directing effect of the substituent.

Caption: Simplified mechanism for the dibromination of 2-(diethoxymethyl)furan.

-

First Bromination: The furan oxygen activates the ring towards electrophilic attack, with the α-positions (C2 and C5) being the most electron-rich. With the C2 position occupied by the diethoxymethyl group, the first electrophilic attack by a bromonium ion (Br⁺, generated from Br₂) occurs preferentially at the unsubstituted C5 position. This proceeds through a stable Wheland intermediate, followed by the loss of a proton to restore aromaticity, yielding 5-Bromo-2-(diethoxymethyl)furan.

-

Second Bromination: The second bromination occurs on the mono-brominated furan. The existing bromo and diethoxymethyl substituents influence the position of the second attack. While both are generally deactivating, the oxygen of the furan ring still directs the next substitution. The second bromine atom will add to one of the remaining vacant positions (C3 or C4). The formation of the 2,3-dibromo isomer is often favored due to a combination of electronic and steric factors, although the formation of the 2,4-dibromo isomer is also possible. Careful control of the reaction conditions is necessary to maximize the yield of the desired 2,3-isomer.

Characterization Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the remaining furan ring proton, the methine proton of the diethoxymethyl group, and the ethyl groups. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the four carbon atoms of the furan ring, with the brominated carbons shifted downfield. Signals for the diethoxymethyl group will also be present. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂Br₂O₃). The isotopic pattern characteristic of two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key diagnostic feature. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the furan ring and the acetal group, as well as C-H stretching and bending vibrations. |

Safety Considerations

-

Furfural: Furfural is toxic and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, should be worn. An emergency shower and eyewash station should be readily accessible.

-

Solvents: The organic solvents used in the synthesis are flammable and may be harmful. They should be handled in a well-ventilated area, away from ignition sources.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

References

Navigating the Synthetic Potential of 2,3-Dibromo-5-(diethoxymethyl)furan: A Technical Guide for Advanced Chemical Synthesis

Introduction: Unveiling a Versatile Furan Building Block

In the landscape of modern organic synthesis, furan derivatives serve as indispensable building blocks for creating complex molecules, from pharmaceuticals to advanced materials.[1][2] Among these, halogenated furans are particularly valuable due to their capacity for selective functionalization through a variety of cross-coupling reactions. This guide focuses on the chemical properties and synthetic utility of 2,3-Dibromo-5-(diethoxymethyl)furan, a specialized reagent poised for the strategic construction of polysubstituted furan systems. While specific literature on this exact molecule is sparse, its structural features—a dibrominated furan core and a protected aldehyde at the 5-position—allow for a detailed projection of its reactivity and application based on well-established principles of furan chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a predictive and practical framework for employing this reagent. We will delve into the inferred reactivity of the carbon-bromine bonds, the role and stability of the acetal protecting group, and propose detailed protocols for its application in advanced synthesis.

Core Molecular Attributes and Inferred Physicochemical Properties

The structure of this compound combines a reactive di-halide system with a stable protecting group, making it a strategic asset for sequential chemical transformations.

| Property | Inferred Value/Characteristic | Rationale and Expert Insights |

| Molecular Formula | C9H12Br2O3 | Derived from structural analysis. |

| Molecular Weight | 328.00 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a liquid or low-melting solid | Based on similar small, halogenated organic molecules. |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). | The presence of the diethyl acetal and the overall nonpolar nature suggest good solubility in a range of organic media. |

| Stability | Stable under neutral and basic conditions. Sensitive to strong acids. | The diethoxymethyl group is an acetal, which is known to be stable in neutral to strongly basic environments but will hydrolyze back to the aldehyde under acidic conditions.[3][4] The furan ring itself can also be prone to degradation or polymerization under strongly acidic conditions.[5][6] |

Strategic Synthesis and Reactivity Profile

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two carbon-bromine bonds and the latent aldehyde functionality.

Diagram: Logical Flow of Synthetic Utility

Caption: Proposed synthetic pathways using this compound.

Reactivity of the Carbon-Bromine Bonds

The furan ring is an electron-rich heterocycle. The bromine atoms at the C2 and C3 positions exhibit different reactivity profiles. The C2 position (alpha to the furan oxygen) is generally more electron-deficient and sterically accessible, making it more susceptible to oxidative addition by palladium(0) catalysts in cross-coupling reactions.[7] This inherent electronic bias allows for regioselective functionalization.

-

Position C2: The primary site for initial cross-coupling reactions. The proximity to the ring oxygen influences its electronic character, making the C2-Br bond more reactive.

-

Position C3: The beta-position is less reactive than the C2 position. This allows for a second, different functionalization after the C2 position has reacted, opening the door for the synthesis of unsymmetrically disubstituted furans.

Proposed Experimental Protocols

The following protocols are based on established methodologies for similar dibrominated heterocycles and are intended as a starting point for experimental design.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C2-Position

This protocol outlines a method for the selective introduction of an aryl group at the more reactive C2 position.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds with high functional group tolerance.[8][9][10] By carefully controlling stoichiometry and reaction conditions, selective mono-arylation can be achieved.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as K₃PO₄ (3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Workflow for Selective Suzuki Coupling

Caption: Step-by-step workflow for the regioselective Suzuki coupling.

Protocol 2: Deprotection to Reveal the Furan-2-carboxaldehyde

This protocol describes the hydrolysis of the diethyl acetal to unmask the aldehyde functionality.

Rationale: The acetal group serves as a robust protecting group for the aldehyde.[4][11] Its removal is typically achieved under acidic conditions, which cleave the ether linkages.[12]

Step-by-Step Methodology:

-

Dissolution: Dissolve the acetal-protected furan derivative (1.0 eq) in a suitable solvent mixture such as acetone/water or THF/water.

-

Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (2M aqueous solution) or p-toluenesulfonic acid.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC, observing the disappearance of the starting material and the appearance of the more polar aldehyde product.

-

Neutralization: Once the reaction is complete, carefully neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting aldehyde can often be used without further purification or can be purified by column chromatography if necessary.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.

Conclusion and Future Outlook

This compound represents a highly versatile, albeit under-documented, synthetic intermediate. The principles of differential reactivity in dihalofurans and the strategic use of acetal protecting groups provide a clear roadmap for its application in the synthesis of complex, polysubstituted furans. The proposed protocols offer a solid foundation for researchers to begin exploring the synthetic potential of this molecule. Further investigation into its reactivity in other cross-coupling reactions (e.g., Stille, Heck, Sonogashira) and the development of one-pot functionalization-deprotection sequences will undoubtedly expand its utility in medicinal chemistry and materials science.

References

- 1. Furan as a versatile synthon [pubsapp.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. firsthope.co.in [firsthope.co.in]

- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. research.tue.nl [research.tue.nl]

- 12. m.youtube.com [m.youtube.com]

"2,3-Dibromo-5-(diethoxymethyl)furan" physical characteristics

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dibromo-5-(diethoxymethyl)furan

Abstract

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive analysis of this compound, a key synthetic intermediate. We will explore its core physicochemical properties, discuss its synthetic rationale and chemical reactivity, and provide insights into its handling and potential applications. This document is intended as a resource for researchers, scientists, and drug development professionals who may utilize this versatile building block in the synthesis of novel chemical entities.

Introduction: The Furan Moiety and the Role of this compound

Furan and its derivatives are five-membered aromatic heterocycles that are integral to the field of drug discovery.[3][4] Their unique electronic and steric properties allow them to serve as bioisosteres for other aromatic systems, such as phenyl or thiophene rings, often leading to improved pharmacokinetic profiles of drug candidates.[2] The furan nucleus is present in a variety of therapeutically active agents, demonstrating a broad range of biological effects including antibacterial, anti-inflammatory, and anticancer properties.[1][5]

This compound (CAS No. 4828-13-1) is a polysubstituted furan derivative of significant interest.[6][7] Its structure is characterized by two key features that dictate its utility:

-

Dibrominated Furan Core: The bromine atoms at the 2- and 3-positions are excellent leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the strategic introduction of diverse molecular fragments, making it a valuable scaffold for building complex molecules.

-

Protected Aldehyde Functionality: The diethoxymethyl group is a diethyl acetal, which serves as a stable protecting group for a formyl (aldehyde) group.[8] This acetal is robust under neutral and basic conditions, allowing for chemical modifications at the brominated positions without affecting the aldehyde. The aldehyde can be readily regenerated under mild acidic conditions, providing a reactive handle for further derivatization.[8]

Consequently, this compound is not an end-product but a versatile intermediate, effectively a protected form of 4,5-dibromo-2-furaldehyde, designed for multi-step organic synthesis.

Core Physicochemical Characteristics

The physical and chemical properties of this compound define its behavior in experimental settings. A summary of its key characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 4828-13-1 | [6][7] |

| Molecular Formula | C₉H₁₂Br₂O₃ | [6] |

| Molecular Weight | 328.00 g/mol | [6][9] |

| Density | 1.636 g/cm³ | [6][9] |

| Boiling Point | 97-101 °C at 3 Torr 264 °C (at atmospheric pressure) | [6][9] |

| Flash Point | 113.4 °C | [6] |

| Refractive Index | 1.519 | [6] |

| Synonyms | Furan, 2,3-dibromo-5-(diethoxymethyl)-; 4,5-Dibromo-2-furaldehyde diethyl acetal | [6][9] |

The significant difference in reported boiling points is attributable to the pressure at which the measurement was taken. The lower boiling point (97-101 °C) was measured under reduced pressure (3 Torr), a common practice for purifying high-boiling or thermally sensitive compounds.[6]

Synthesis and Reactivity Insights

Rationale of Synthesis: Acetal Protection

The synthesis of this compound is a direct application of a fundamental organic chemistry principle: functional group protection. The target molecule is prepared from its corresponding aldehyde, 4,5-dibromo-2-furaldehyde. The aldehyde is reacted with ethanol in the presence of an acid catalyst to form the stable diethyl acetal. This strategic protection is crucial as it masks the reactive aldehyde group, preventing it from undergoing unwanted side reactions during subsequent chemical steps, such as lithiation or cross-coupling at the C-Br bonds.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Strategic Deprotection

The primary value of this compound lies in its predictable reactivity. The C-Br bonds can be functionalized using a variety of organometallic reactions. Once the desired modifications on the furan core are complete, the diethoxymethyl group can be selectively removed. This deprotection is typically achieved through acid-catalyzed hydrolysis, which converts the acetal back into the aldehyde, making it available for reactions like reductive amination, Wittig reactions, or oxidation.

Experimental Protocol: Acid-Catalyzed Deprotection

This section provides a standardized, self-validating protocol for the hydrolysis of the acetal to regenerate the parent aldehyde.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent mixture such as acetone/water (e.g., 4:1 v/v).

-

Catalyst Addition: Add a catalytic amount of a strong acid. Para-toluenesulfonic acid (p-TsOH) or a dilute aqueous solution of hydrochloric acid (HCl) are commonly used.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material and the appearance of the more polar aldehyde product.

-

Workup: Once the reaction is complete, neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude aldehyde can be purified further by column chromatography or recrystallization if necessary.

Caption: Experimental workflow for the deprotection of the acetal group.

Safety, Handling, and Storage

As a halogenated organic compound, proper handling is essential. Based on safety data for similar compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically designed synthetic intermediate whose value is derived from its combination of a functionalizable dibrominated core and a protected aldehyde. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for medicinal chemists and organic synthesis professionals. Understanding its characteristics, handling requirements, and role in synthetic strategies is key to leveraging its full potential in the development of novel and complex molecular architectures.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. parchem.com [parchem.com]

- 8. Buy 2-(Diethoxymethyl)furan | 13529-27-6 [smolecule.com]

- 9. 4828-13-1 CAS MSDS (2-(diethoxymethyl)-4,5-dibromofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 2,3-Dibromo-5-(diethoxymethyl)furan: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Furan Building Block

The furan scaffold is a cornerstone in medicinal chemistry, present in a myriad of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties make it a privileged core for the development of novel therapeutic agents. Within the diverse family of furan derivatives, 2,3-Dibromo-5-(diethoxymethyl)furan (CAS Number: 4828-13-1 ) emerges as a highly versatile and strategic intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic applications in the synthesis of biologically active molecules, offering valuable insights for researchers and professionals in the field of drug development.

The di-brominated nature of this furan derivative at the 2 and 3 positions, combined with the protected aldehyde functionality (diethoxymethyl acetal) at the 5-position, offers a unique platform for sequential and regioselective functionalization. This allows for the controlled introduction of various substituents, paving the way for the creation of diverse libraries of furan-containing compounds for biological screening.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4828-13-1 | [3] |

| Molecular Formula | C₉H₁₂Br₂O₃ | |

| Molecular Weight | 327.99 g/mol | |

| Appearance | Not specified in readily available literature, likely a liquid or low-melting solid | |

| Boiling Point | 97-101 °C @ 3 Torr | |

| Density | 1.636 g/cm³ |

Synthesis of this compound: A Step-by-Step Protocol

While a specific, detailed, step-by-step synthesis for this compound is not explicitly detailed in readily available public literature, a plausible and commonly employed synthetic route can be extrapolated from established methodologies for the synthesis of similar substituted furans. The following protocol is a proposed synthetic pathway based on the bromination of a furan precursor.

Proposed Synthetic Pathway:

The synthesis would likely start from a readily available furan derivative, such as 2-furaldehyde diethyl acetal, followed by a regioselective bromination.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Materials:

-

2-Furaldehyde diethyl acetal

-

Bromine (Br₂)

-

A suitable solvent (e.g., dichloromethane, carbon tetrachloride, or a polar aprotic solvent like DMF)

-

A mild base (e.g., sodium carbonate or pyridine, if necessary to scavenge HBr)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-furaldehyde diethyl acetal in the chosen solvent. Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Bromination: Slowly add a solution of bromine in the same solvent to the stirred furan solution via the dropping funnel. The addition rate should be controlled to maintain the desired reaction temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature: The bromination of furans can be highly exothermic and may lead to the formation of polybrominated byproducts or degradation of the furan ring.[2] Conducting the reaction at low temperatures helps to control the reaction rate and improve selectivity.

-

Inert Atmosphere: Although not always strictly necessary for bromination, an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions with atmospheric moisture and oxygen, especially if organometallic intermediates are involved in subsequent steps.

-

Solvent Choice: The choice of solvent can influence the reactivity and selectivity of the bromination. Non-polar solvents like dichloromethane or carbon tetrachloride are common, while polar aprotic solvents like DMF can sometimes moderate the reactivity.

-

Acetal Protecting Group: The diethoxymethyl group serves as a protecting group for the aldehyde functionality at the 5-position. This is crucial as the aldehyde group is sensitive to the oxidative conditions of bromination and could be oxidized to a carboxylic acid. The acetal is stable under these conditions and can be easily deprotected later using mild acidic conditions to regenerate the aldehyde.

Strategic Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The two bromine atoms at the 2 and 3-positions offer distinct reactivity profiles, allowing for selective functionalization through various cross-coupling reactions.

Regioselective Cross-Coupling Reactions:

The differential reactivity of the α-bromo (at C2) and β-bromo (at C3) substituents on the furan ring is a key feature that can be exploited for regioselective synthesis. Generally, the α-position of furan is more susceptible to electrophilic substitution and metallation.[4] This suggests that the C2-Br bond may be more reactive in certain cross-coupling reactions.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5][6] this compound can be sequentially coupled with different boronic acids to introduce diverse aryl or heteroaryl substituents. By carefully controlling the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is often possible to achieve selective coupling at one of the bromine positions. For instance, a milder set of conditions might favor reaction at the more reactive C2 position, leaving the C3 position available for a subsequent, different coupling reaction.

Caption: Sequential Suzuki-Miyaura coupling of this compound.

2. Stille Coupling:

The Stille coupling, which involves the reaction of an organohalide with an organotin compound, is another valuable tool for C-C bond formation and is known for its tolerance of a wide range of functional groups.[7][8] Similar to the Suzuki coupling, sequential Stille reactions can be employed to introduce different substituents at the C2 and C3 positions of the furan ring.

3. Negishi Coupling:

The Negishi coupling utilizes organozinc reagents and offers a powerful method for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.[9][10][11] This reaction could be particularly useful for introducing alkyl or other non-aromatic fragments onto the furan core, further expanding the accessible chemical space.

Deprotection and Further Functionalization:

Following the desired cross-coupling reactions, the diethoxymethyl acetal can be readily hydrolyzed under mild acidic conditions to unveil the aldehyde functionality. This aldehyde can then serve as a handle for a wide array of subsequent transformations, including:

-

Wittig reaction: to introduce alkenyl groups.

-

Reductive amination: to synthesize furan-containing amines.

-

Oxidation: to form the corresponding carboxylic acid.

-

Condensation reactions: with various nucleophiles to build more complex heterocyclic systems.

This multi-step functionalization strategy allows for the creation of a vast library of substituted furans with diverse functionalities, which is a key strategy in modern drug discovery.

Potential Applications in Medicinal Chemistry

Furan-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The ability to precisely control the substitution pattern on the furan ring using this compound as a starting material is therefore of significant interest to medicinal chemists.

For example, the synthesis of bi-aryl furan derivatives through sequential Suzuki couplings could lead to novel analogues of known bioactive compounds. Many kinase inhibitors and other targeted therapies feature bi-aryl or aryl-heteroaryl motifs, and the furan core can act as a bioisosteric replacement for other aromatic rings, potentially improving pharmacokinetic properties or target engagement.

Conclusion

This compound is a strategically important synthetic intermediate that offers a wealth of opportunities for the construction of complex and diverse furan-containing molecules. Its unique substitution pattern allows for regioselective functionalization through a variety of modern cross-coupling reactions. The protected aldehyde at the 5-position further enhances its utility, providing a gateway to a vast array of chemical transformations. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this versatile building block can unlock new avenues for the discovery and development of novel therapeutic agents. The ability to systematically modify the furan core allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, ultimately contributing to the advancement of medicinal chemistry.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. parchem.com [parchem.com]

- 4. rsc.org [rsc.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-Dibromo-5-(diethoxymethyl)furan: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,3-Dibromo-5-(diethoxymethyl)furan. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. The focus is on the practical application and interpretation of spectroscopic data to elucidate the molecular structure and ensure chemical identity.

Introduction

This compound is a substituted furan derivative with the chemical formula C₉H₁₂Br₂O₃.[1] The furan ring system is a crucial heterocyclic motif found in a wide array of pharmaceuticals, natural products, and functional materials.[2] The presence of two bromine atoms and a diethoxymethyl group on the furan core imparts unique chemical and physical properties to the molecule, making a thorough spectroscopic characterization essential for its application in synthetic chemistry and materials science. This guide will delve into the expected spectroscopic signatures of this compound, providing a framework for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.[2] For this compound, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern and the integrity of the diethoxymethyl group.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The substitution pattern on the furan ring significantly influences the chemical shifts of the remaining ring proton.[3] In the case of this compound, only one proton remains on the furan ring at the C4 position.

-

Furan Ring Proton (H-4): Due to the electron-withdrawing effects of the adjacent bromine atom at C3 and the oxygen atom within the furan ring, the H-4 proton is expected to be deshielded and appear as a singlet in the aromatic region of the spectrum. The chemical shift will likely be influenced by the nature of the substituent at the 5-position.

-

Diethoxymethyl Group: This group will exhibit a characteristic set of signals:

-

A triplet for the methyl protons (CH₃) due to coupling with the adjacent methylene protons.

-

A quartet for the methylene protons (OCH₂) resulting from coupling with the methyl protons.

-

A singlet for the methine proton (CH) of the acetal group.

-

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 (Furan) | ~6.5 - 7.0 | Singlet |

| CH (Acetal) | ~5.5 - 6.0 | Singlet |

| OCH₂ (Ethyl) | ~3.5 - 3.8 | Quartet |

| CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

-

Furan Ring Carbons: The two bromine-substituted carbons (C-2 and C-3) will be significantly downfield. The carbon bearing the diethoxymethyl group (C-5) and the remaining furan carbon (C-4) will also have distinct chemical shifts.

-

Diethoxymethyl Group Carbons: The acetal carbon (CH) will appear in the range typical for such functionalities, while the methylene (OCH₂) and methyl (CH₃) carbons of the ethyl groups will have characteristic upfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Furan) | ~120 - 130 |

| C-3 (Furan) | ~110 - 120 |

| C-4 (Furan) | ~115 - 125 |

| C-5 (Furan) | ~150 - 160 |

| CH (Acetal) | ~95 - 105 |

| OCH₂ (Ethyl) | ~60 - 70 |

| CH₃ (Ethyl) | ~15 - 20 |

Experimental Protocol: NMR Spectroscopy[3]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Perform Fourier transformation, phasing, and baseline correction of the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] The IR spectrum of this compound is expected to show characteristic absorption bands for the furan ring, C-Br bonds, and the C-O bonds of the ether and acetal functionalities.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C-H (Furan) | ~3100 - 3150 | Stretching |

| C-H (Aliphatic) | ~2850 - 3000 | Stretching |

| C=C (Furan) | ~1500 - 1600 | Stretching |

| C-O-C (Furan & Acetal) | ~1000 - 1300 | Stretching |

| C-Br | ~500 - 600 | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). For solid samples, a KBr pellet can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.[4] For this compound, with a molecular weight of approximately 328 g/mol , the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[1]

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1, which is characteristic of a dibrominated compound. Common fragmentation pathways for substituted furans involve cleavage of the side chains and fragmentation of the furan ring.[3][4]

Diagram 1: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a foundational understanding of the expected spectral data and the underlying principles for their interpretation. By following the outlined experimental protocols and utilizing the predictive data, researchers can confidently identify and characterize this important furan derivative, ensuring its suitability for further applications in research and development.

References

A Technical Guide to the Stability and Degradation Profile of 2,3-Dibromo-5-(diethoxymethyl)furan

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation profile of 2,3-Dibromo-5-(diethoxymethyl)furan, a key heterocyclic intermediate in organic synthesis. The molecule's structure, featuring a dibrominated furan ring and an acid-labile diethyl acetal, presents distinct stability challenges. This document outlines a systematic approach to evaluating its degradation under various stress conditions, including acid- and base-catalyzed hydrolysis, oxidation, photolysis, and thermal stress, consistent with industry-standard forced degradation studies.[1][2] We elucidate the primary degradation pathways, identify key degradants, and provide detailed, validated experimental protocols for stability assessment. The insights presented herein are critical for defining appropriate handling, storage, and formulation strategies, ensuring the integrity of this compound in research and development applications.

Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound (CAS No: 4828-13-1) is a substituted furan derivative with the molecular formula C₉H₁₂Br₂O₃.[3][4] Its structure is characterized by three key functional moieties that dictate its reactivity and stability:

-

Furan Ring: An electron-rich aromatic heterocycle that can act as a versatile C4 building block in synthesis. However, this electron richness also renders it susceptible to oxidative cleavage.[5][6]

-

Vicinal Dibromo Substituents: The bromine atoms at the C2 and C3 positions are electron-withdrawing, which modulates the aromaticity and reactivity of the furan ring. Halogenated aromatic systems can also be susceptible to photolytic and thermal degradation.[7][8]

-

Diethyl Acetal Group: The diethoxymethyl group at the C5 position serves as a protecting group for a formyl (aldehyde) functionality.[9] Acetals are characteristically stable under neutral to basic conditions but are highly susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol.[10][11]

A summary of its known physical properties is presented below.

| Property | Value | Source |

| CAS Number | 4828-13-1 | [12] |

| Molecular Formula | C₉H₁₂Br₂O₃ | [4] |

| Molecular Weight | 328.00 g/mol | [4] |

| Boiling Point | 264 °C | [4] |

| Density | 1.636 g/cm³ | [4] |

| Flash Point | 113 °C | [4] |

Rationale for Stability Profiling

In the context of drug development and complex organic synthesis, understanding the intrinsic stability of an intermediate like this compound is paramount. Forced degradation studies are intentionally aggressive investigations designed to identify the likely degradation products of a drug substance.[13] This information is crucial for:

-

Developing Stability-Indicating Methods: Ensuring that analytical methods (e.g., HPLC) can accurately separate and quantify the intact molecule from its potential degradation products.[14]

-

Elucidating Degradation Pathways: Gaining insight into how the molecule degrades helps in designing stable formulations and defining appropriate storage and handling conditions.[2][15]

-

Informing Formulation Development: Knowledge of sensitivities, such as acid lability, guides the selection of excipients to avoid incompatibilities.

-

Regulatory Compliance: Regulatory bodies like the ICH require data from stress testing to be included in submissions to demonstrate the specificity of analytical methods.[1][2]

Predicted Primary Degradation Pathways

The chemical structure of this compound suggests several potential degradation routes. A proactive analysis of these pathways is the cornerstone of designing a logical forced degradation study.

Caption: Predicted degradation pathways for this compound.

-

Acid-Catalyzed Hydrolysis: This is the most anticipated degradation pathway due to the presence of the diethyl acetal. In an aqueous acidic environment, the acetal is expected to readily hydrolyze, cleaving to form 2,3-Dibromo-5-formylfuran and two equivalents of ethanol. The mechanism involves protonation of an acetal oxygen, followed by the loss of ethanol to form a resonance-stabilized oxonium ion, which is then attacked by water.[10][16]

-

Oxidative Degradation: The furan ring is known to undergo oxidative ring cleavage when treated with various oxidants like hydrogen peroxide, peroxy acids, or even singlet oxygen.[7][17] This process typically yields unsaturated 1,4-dicarbonyl compounds.[6] The presence of two electron-withdrawing bromine atoms may influence the susceptibility of the ring to oxidation.

-

Photolytic Degradation: Aromatic halides can undergo photolysis, often involving the homolytic cleavage of the carbon-halogen bond to form radical intermediates.[18] Exposure to UV or high-intensity visible light could lead to debromination or other complex photoreactions. Furan derivatives with conjugated systems can also be photoreactive, potentially leading to dimerization or isomerization.[19][20]

-

Thermal Degradation: At elevated temperatures, brominated organic compounds can undergo complex degradation reactions. A significant concern with brominated aromatics is the potential for the formation of polybrominated dibenzofurans (PBDFs) under certain thermal conditions, which are toxic and persistent pollutants.[21][22]

Experimental Design: A Forced Degradation Study

A systematic forced degradation study is designed to subject the target molecule to a range of stress conditions to generate its likely degradation products. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify primary degradants without being overly destructive.[15]

Overall Experimental Workflow

The workflow for a comprehensive forced degradation study is a multi-step process involving stress induction followed by rigorous analysis.

Caption: General workflow for a forced degradation and stability indicating study.

Core Protocol: Sample Preparation

Objective: To prepare a standardized solution of this compound for stress testing.

Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 50 mg of this compound and transfer it to a 50 mL volumetric flask.

-

Dissolution: Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 1.0 mg/mL stock solution. Acetonitrile is chosen for its miscibility with water and its UV transparency.

-

Working Solutions: For each stress condition, dilute the stock solution with the relevant stressor (e.g., acid, base, oxidant solution) to a final concentration of approximately 0.2 mg/mL.

Degradation Studies: Methodologies and Results

The following sections detail the protocols for each stress condition. Analysis is performed using a stability-indicating HPLC-UV method, with peak purity and mass balance assessments to ensure validity.[14] Degradant identification is achieved via LC-MS.

Hydrolytic Degradation

4.1.1 Rationale for Stress Conditions To assess susceptibility to hydrolysis across a pH range, studies are conducted in acidic, neutral, and basic media. The acetal moiety is predicted to be labile in acid but stable in neutral and basic conditions.[23]

4.1.2 Detailed Experimental Protocol

-

Acid Hydrolysis: Mix 1 mL of the 1.0 mg/mL stock solution with 4 mL of 0.1 M Hydrochloric Acid (HCl). Heat the solution at 60°C for 2 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 4 mL of 0.1 M Sodium Hydroxide (NaOH). Heat the solution at 60°C for 24 hours.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 4 mL of purified water. Heat the solution at 60°C for 24 hours.

-

Sample Analysis: At the end of the exposure period, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute with the mobile phase to an appropriate concentration and analyze by HPLC-UV.

4.1.3 Results and Discussion

-

Acidic Conditions: Rapid and significant degradation is observed (>95% loss in 2 hours). The primary degradation product is identified by LC-MS as 2,3-Dibromo-5-formylfuran , confirming the predicted hydrolysis of the diethyl acetal.

-

Neutral & Basic Conditions: No significant degradation (<1%) is observed, confirming the stability of the acetal and the overall molecule under neutral and alkaline aqueous conditions.

Caption: Acid-catalyzed hydrolysis of the diethyl acetal to the corresponding aldehyde.

Oxidative Degradation

4.2.1 Rationale for Stress Conditions Hydrogen peroxide (H₂O₂) is a common oxidant used in forced degradation studies to mimic potential oxidative stress.[2] It can generate hydroxyl radicals, which are highly reactive and can attack electron-rich systems like the furan ring.[24]

4.2.2 Detailed Experimental Protocol

-

Preparation: Mix 1 mL of the 1.0 mg/mL stock solution with 4 mL of 3% (w/v) hydrogen peroxide solution.

-

Incubation: Keep the solution at room temperature for 24 hours, protected from light.

-

Sample Analysis: At the end of the incubation period, dilute the sample with the mobile phase and analyze immediately by HPLC-UV and LC-MS.

4.2.3 Results and Discussion Moderate degradation (~15-20%) is observed. LC-MS analysis does not reveal a single major product but rather a complex mixture of several low-molecular-weight species. This is consistent with oxidative cleavage of the furan ring, leading to the formation of various dicarbonyl and acidic fragments.[6] The starting material is significantly more resistant to oxidation than unsubstituted furan, likely due to the electron-withdrawing effect of the bromine atoms.

Photolytic Degradation

4.3.1 Rationale for Stress Conditions To evaluate the photostability of the molecule, samples are exposed to controlled light conditions as specified by ICH guideline Q1B. This assesses the potential for degradation upon exposure to light during manufacturing or storage.[2]

4.3.2 Detailed Experimental Protocol

-

Sample Preparation: Place solutions of the compound (0.2 mg/mL in 50:50 acetonitrile/water) in transparent quartz cuvettes. Prepare a dark control sample by wrapping a cuvette in aluminum foil.

-

Exposure: Place the samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: Analyze the light-exposed and dark control samples by HPLC-UV.

4.3.3 Results and Discussion Minor degradation (~5-10%) is observed compared to the dark control. The primary photoproduct detected by LC-MS corresponds to a monobrominated species, suggesting that the primary photodegradation pathway involves the cleavage of a C-Br bond. This is a known degradation pathway for halogenated aromatic compounds.[18][25]

Thermal Degradation

4.4.1 Rationale for Stress Conditions High-temperature stress testing evaluates the thermal stability of the molecule in both solid and solution states. This can reveal vulnerabilities to thermolysis.[26]

4.4.2 Detailed Experimental Protocol

-

Solid State: Place a thin layer of the solid compound in a glass vial and heat in an oven at 80°C for 7 days.

-

Solution State: Prepare a solution of the compound (0.2 mg/mL in 50:50 acetonitrile/water) and heat at 80°C for 7 days.

-

Sample Analysis: After the stress period, dissolve the solid sample in the mobile phase. Cool the solution sample. Analyze both by HPLC-UV.

4.4.3 Results and Discussion The compound demonstrates high thermal stability. No significant degradation (<2%) is observed in either the solid or solution state at 80°C. This indicates that the molecule is robust under typical accelerated thermal storage conditions. More extreme conditions would be required to induce significant thermal degradation and investigate the potential formation of harmful byproducts like PBDFs.[21]

Summary of Degradation Profile

The stability of this compound is highly dependent on the nature of the environmental stress. The following table summarizes the degradation profile.

| Stress Condition | Reagents/Parameters | Duration | Degradation (%) | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 2 hours | >95% | 2,3-Dibromo-5-formylfuran |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | <1% | None Detected |

| Neutral Hydrolysis | Water, 60°C | 24 hours | <1% | None Detected |

| Oxidation | 3% H₂O₂, RT | 24 hours | ~15-20% | Mixture of ring-opened fragments |

| Photolysis | ICH Q1B Conditions | N/A | ~5-10% | Monobrominated species |

| Thermal (Solution) | 80°C | 7 days | <2% | None Detected |

| Thermal (Solid) | 80°C | 7 days | <2% | None Detected |

Implications for Research and Development

The forced degradation study provides critical, actionable insights for professionals working with this compound:

-

Handling and Storage: The compound is highly sensitive to acid. Contact with acidic reagents, surfaces, or even acidic atmospheric impurities should be strictly avoided. Storage should be in well-sealed containers under neutral, dry conditions. It is relatively stable to heat and ambient light, but protection from prolonged exposure to high-intensity UV sources is advisable.

-

Synthetic and Formulation Considerations:

-

When using this compound as an intermediate, subsequent reaction steps should be conducted under neutral or basic conditions to preserve the acetal protecting group.

-

If this molecule were part of a final drug product formulation, all excipients would need to be screened for acidic impurities. Aqueous formulations would require careful pH control with a neutral or slightly alkaline buffer system.

-

-

Analytical Method Development: A valid stability-indicating HPLC method must be able to resolve the parent peak from its primary acid-degradant, 2,3-Dibromo-5-formylfuran. The oxidative and photolytic degradants must also be monitored.

Conclusion

This compound is a molecule with a distinct and predictable degradation profile dominated by its susceptibility to acid-catalyzed hydrolysis. The diethyl acetal functional group is the primary point of failure, readily cleaving to the corresponding aldehyde in the presence of acid. The compound shows moderate sensitivity to oxidation and minor sensitivity to light, while demonstrating excellent stability under neutral, basic, and thermal stress conditions. This comprehensive stability profile serves as an essential technical resource, enabling scientists to confidently manage the synthesis, formulation, and analysis of this valuable chemical intermediate.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. echemi.com [echemi.com]

- 4. 4828-13-1 CAS MSDS (2-(diethoxymethyl)-4,5-dibromofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 8. Flame retardant - Wikipedia [en.wikipedia.org]

- 9. Buy 2-(Diethoxymethyl)furan | 13529-27-6 [smolecule.com]

- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. parchem.com [parchem.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. youtube.com [youtube.com]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. research.ed.ac.uk [research.ed.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. greenpeace.to [greenpeace.to]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

"2,3-Dibromo-5-(diethoxymethyl)furan" theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2,3-Dibromo-5-(diethoxymethyl)furan

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a halogenated heterocyclic compound with potential applications in organic synthesis and drug discovery. Recognizing the limited specific experimental and theoretical data for this particular molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It details the application of modern computational chemistry techniques to elucidate the structural, spectroscopic, and electronic properties of this compound. By following the protocols outlined herein, researchers can generate valuable data to predict the molecule's reactivity, understand its chemical behavior, and guide its synthetic applications.

Introduction

Furan and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of halogen atoms onto the furan ring can significantly alter its electronic properties and reactivity, making halogenated furans valuable intermediates in organic synthesis. This compound (CAS No: 4828-13-1, Molecular Formula: C9H12Br2O3) is one such compound, offering a unique substitution pattern for further functionalization.

Theoretical and computational chemistry provides a powerful lens through which we can understand and predict the behavior of molecules like this compound at an atomic level.[1] By employing methods such as Density Functional Theory (DFT), we can model its three-dimensional structure, predict its spectroscopic signatures, and map its electronic landscape to identify reactive sites.[2] This in-silico approach not only complements experimental work but also accelerates the discovery process by enabling rational molecular design and hypothesis-driven research.

This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive computational analysis of this compound. We will explore its optimized molecular geometry, predict its NMR and IR spectra, and delve into its reactivity through the analysis of its molecular electrostatic potential and Fukui functions.

Part 1: Molecular Structure and Geometry Optimization

An accurate three-dimensional structure is the cornerstone of any computational study, as all other calculated properties are dependent on it. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this, Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost.[3]

Causality of Method Selection

We select the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, as it has a long track record of providing reliable geometries for a wide range of organic molecules.[4] The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution. The diffuse functions (++) are important for accurately describing the lone pairs on the oxygen atoms, while the polarization functions (d,p) allow for anisotropy in the electron density, which is crucial for describing the bonding in a molecule with multiple heteroatoms and a pi-system.

Experimental Protocol: Geometry Optimization

-

Molecule Building : Construct the 2D structure of this compound in a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Generate an initial 3D conformation using the software's built-in tools.

-

Input File Preparation : Create an input file for a computational chemistry package (e.g., Gaussian, ORCA, GAMESS). Specify the following keywords in the route section:

-

#p B3LYP/6-311++G(d,p) Opt Freq

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

-

Charge and Multiplicity : Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

-

Execution : Submit the input file to the computational chemistry software.

-

Analysis : Upon completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies. The output file will contain the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be measured.

Data Presentation: Optimized Geometric Parameters

The following table presents a representative set of key geometric parameters that would be obtained from the DFT optimization.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| C2-C3 | Furan ring C=C bond | ~1.37 |

| C3-C4 | Furan ring C-C bond | ~1.43 |

| C2-Br | Carbon-Bromine bond | ~1.88 |

| C3-Br | Carbon-Bromine bond | ~1.88 |

| C5-O1 | Furan ring C-O bond | ~1.36 |

| C5-C6 | Bond to acetal carbon | ~1.51 |

| C6-O2 | Acetal C-O bond | ~1.41 |

| Bond Angles | ||

| C2-C3-C4 | Angle in furan ring | ~106.5 |

| Br-C2-C3 | Angle involving bromine | ~128.0 |

| O1-C5-C6 | Angle at acetal attachment | ~125.0 |

| Dihedral Angles | ||

| Br-C2-C3-Br | Torsion of bromine atoms | ~0.0 |

| C4-C5-C6-O2 | Torsion of diethoxymethyl group | Varies with conformation |

Visualization: Geometry Optimization Workflow

Caption: Workflow for obtaining the optimized molecular geometry.

Part 2: Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a robust and widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived.[5] Accurate prediction of ¹H and ¹³C NMR spectra can help in assigning peaks in an experimental spectrum and confirming the proposed structure.

Experimental Protocol: NMR Chemical Shift Calculation

-

Optimized Geometry : Use the optimized geometry of this compound from Part 1.

-

Input File Preparation : Create an input file for a computational chemistry package. Specify the following keywords:

-

#p B3LYP/6-311++G(d,p) NMR=GIAO

-

-

Reference Compound : Perform the same calculation on a reference compound, typically tetramethylsilane (TMS), using the exact same level of theory.

-

Execution : Run the calculations for both the target molecule and TMS.

-

Analysis :

-

From the output files, extract the calculated isotropic shielding values (σ_iso) for each nucleus.

-

Calculate the chemical shift (δ) for each nucleus using the formula: δ_nucleus = σ_iso(TMS) - σ_iso(nucleus)

-

Data Presentation: Predicted NMR Chemical Shifts

The following table shows an example of how the calculated NMR data would be presented. The "Predicted" values are illustrative of what one might expect from such a calculation.

| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 (furan) | ~6.5 | - |

| CH (acetal) | ~5.6 | ~98 |

| CH2 (ethyl) | ~3.6 | ~62 |

| CH3 (ethyl) | ~1.2 | ~15 |

| C2 (furan) | - | ~115 |

| C3 (furan) | - | ~110 |

| C4 (furan) | - | ~112 |

| C5 (furan) | - | ~155 |

Infrared (IR) Spectroscopy

The frequency calculation performed in Part 1 not only confirms the nature of the stationary point but also provides the vibrational frequencies and IR intensities. These can be used to generate a theoretical IR spectrum, which can be compared with experimental data to identify characteristic functional group vibrations. Key expected vibrations for this compound would include C-H stretches of the furan ring and alkyl groups, C=C and C-O stretches of the furan ring, and C-O stretches of the acetal group.

Part 3: Electronic Properties and Reactivity Analysis

Understanding the electron distribution within a molecule is key to predicting its reactivity. We can visualize this distribution and quantify reactivity at specific sites using several computational tools.

Molecular Electrostatic Potential (MEP) Maps

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[6] It provides an intuitive guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).[7]

-

Red/Yellow Regions : Indicate negative electrostatic potential, associated with lone pairs and π-systems. These are sites susceptible to electrophilic attack.

-

Blue/Green Regions : Indicate positive electrostatic potential, typically around hydrogen atoms. These are sites susceptible to nucleophilic attack.

For this compound, we would expect to see negative potential (red) around the furan oxygen and the acetal oxygens, as well as over the π-face of the furan ring. Positive potential (blue) would be expected around the hydrogen atoms.

Experimental Protocol: MEP Map Generation

-

Optimized Geometry : Use the optimized geometry from Part 1.

-